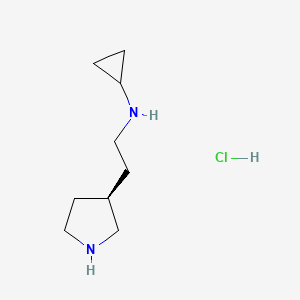
(S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to an amine group, and a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethylamine side chain. The cyclopropane ring is then formed through a cyclopropanation reaction. The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the cyclopropanation step and the employment of automated systems for the purification and crystallization processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- (S)-2-(pyrrolidin-3-yl)ethyl methanesulfonate hydrochloride
Uniqueness
(S)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical properties compared to similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
特性
分子式 |
C9H19ClN2 |
|---|---|
分子量 |
190.71 g/mol |
IUPAC名 |
N-[2-[(3S)-pyrrolidin-3-yl]ethyl]cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-2-9(1)11-6-4-8-3-5-10-7-8;/h8-11H,1-7H2;1H/t8-;/m0./s1 |
InChIキー |
VIJVVUYVCZOTFR-QRPNPIFTSA-N |
異性体SMILES |
C1CNC[C@@H]1CCNC2CC2.Cl |
正規SMILES |
C1CC1NCCC2CCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

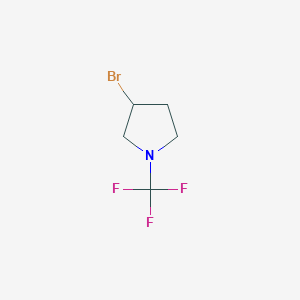
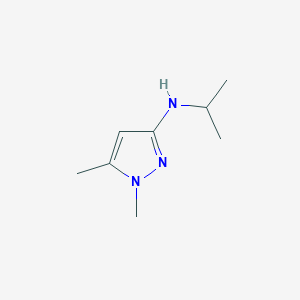

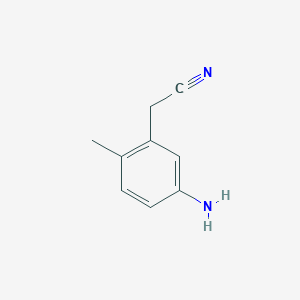
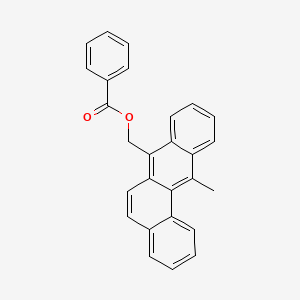
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

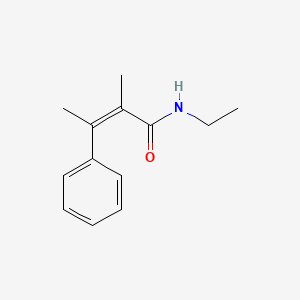
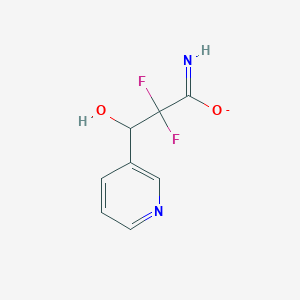
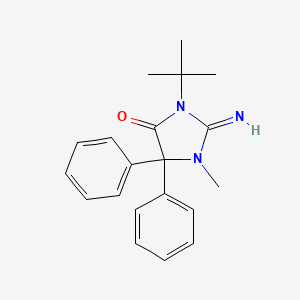
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)
